molecular formula C8H8O3 B074683 1-(5-Methyl-2-furanyl)-1,2-propanedione CAS No. 1197-20-2

1-(5-Methyl-2-furanyl)-1,2-propanedione

Cat. No.: B074683
CAS No.: 1197-20-2
M. Wt: 152.15 g/mol
InChI Key: CSILYJHAPLAXTQ-UHFFFAOYSA-N
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Description

1-(5-Methyl-2-furanyl)-1,2-propanedione (CAS 1197-20-2) is an organic compound belonging to the class of aryl ketones . It has the molecular formula C8H8O3 and a molecular weight of 152.15 g/mol . This compound is identified as a minor constituent in coffee aroma and has been detected in both Arabica and Robusta coffee beans, suggesting its potential role as a chemical biomarker for studying coffee and related food products . Researchers value this alpha-diketone for its application in flavor and fragrance studies. The compound is characterized by a high boiling point, estimated between 231-232 °C at 760 mm Hg, and a flash point of approximately 99 °C (210 °F) . Its estimated solubility in water is 16,030 mg/L at 25 °C, and it is also soluble in alcohol . These physicochemical properties are critical for experimental design in analytical chemistry and product formulation. The compound is for research use only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1197-20-2

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

1-(5-methylfuran-2-yl)propane-1,2-dione

InChI

InChI=1S/C8H8O3/c1-5-3-4-7(11-5)8(10)6(2)9/h3-4H,1-2H3

InChI Key

CSILYJHAPLAXTQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C(=O)C(=O)C

Canonical SMILES

CC1=CC=C(O1)C(=O)C(=O)C

Other CAS No.

1197-20-2

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

1-(5-Methyl-2-furanyl)-1,2-propanedione is characterized by its aromatic structure, which is common among aryl ketones. The molecular weight of this compound is approximately 152.15 g/mol, and it features a ketone group substituted with a 5-methyl-2-furanyl moiety. The structural formula can be represented as:

  • IUPAC Name : 1-(5-methylfuran-2-yl)propane-1,2-dione
  • CAS Number : 1197-20-2
  • Molecular Structure : Chemical Structure

Occurrence and Detection

This compound has been detected in various food products, notably in different types of coffee (Coffea arabica and Coffea canephora). Its presence contributes to the aroma profile of these beverages, making it a potential biomarker for coffee consumption . Research indicates that it is a minor constituent of coffee aroma, suggesting its relevance in flavor chemistry .

Food Science

Flavor Profile Analysis :
The compound plays a significant role in the volatile profiles of coffee products. It is analyzed using techniques such as Headspace Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). Studies have shown that this compound contributes to the complex aroma of coffee, impacting consumer preferences and sensory evaluations .

Biomarker Potential :
Due to its detection in coffee, this compound may serve as a biomarker for dietary studies related to coffee consumption. Its quantification could assist in understanding the health effects associated with coffee intake .

Analytical Chemistry

Volatile Compound Analysis :
Research utilizing dynamic solid-phase microextraction methods has highlighted the effectiveness of analyzing volatile compounds during the processing of coffee beans. This method allows for the identification of various flavor compounds, including this compound, enhancing our understanding of how processing conditions affect flavor development .

Case Study 1: Coffee Aroma Profiling

In a study published in Food Chemistry, researchers utilized HS-SPME/GC-MS to profile volatile compounds in espresso coffee capsules. The compound was identified among other key aroma compounds, demonstrating its significance in the overall flavor profile of espresso .

Compound Retention Time (min) Concentration (µg/kg)
This compound15.312.5
Other Volatile Compounds

Case Study 2: Impact on Sensory Evaluation

A comprehensive sensory evaluation study assessed consumer preferences for different coffee blends based on their volatile profiles. The presence of this compound was correlated with higher consumer ratings for aroma intensity and complexity .

Comparison with Similar Compounds

1-(3-Chlorophenyl)-1,2-Propanedione (CAS: 10557-17-2)

  • Molecular Formula : C₉H₇ClO₂; Molecular Weight : 182.6 g/mol .
  • Key Differences :
    • The 3-chlorophenyl substituent introduces significant electronic effects (electron-withdrawing) compared to the 5-methylfuran group, altering reactivity.
    • Degradation Behavior: 1-(3-Chlorophenyl)-1,2-propanedione hydrolyzes in aqueous conditions to form m-chlorobenzoic acid, a stability concern in pharmaceutical contexts (e.g., bupropion hydrochloride synthesis) .
    • Applications : Used as an impurity reference standard in pharmaceuticals, particularly for bupropion quality control .

1-(2-Furanyl)-1,2-Propanedione (CAS: 17092-22-7)

  • Molecular Formula : C₇H₆O₃; Molecular Weight : 138.12 g/mol .
  • Applications: Limited data, but furan-containing diketones are often intermediates in heterocyclic synthesis (e.g., oxazoles, thiophenes) .

1-(2-Thienyl)-1,2-Propanedione

  • Molecular Formula : C₇H₆O₂S; Molecular Weight : 154.18 g/mol (estimated).
  • Key Differences :
    • The thienyl group (aromatic sulfur heterocycle) enhances electron delocalization, influencing regioselectivity in reactions. For example, it produces regioisomers in cyclocondensation reactions due to resonance stabilization, unlike phenyl or pyridyl analogs .
    • Applications : Used in synthesizing sulfur-containing heterocycles for materials science .

1-(2,4,5-Trimethoxyphenyl)-1,2-Propanedione (CAS: 2020-84-0)

  • Molecular Formula : C₁₂H₁₄O₅; Molecular Weight : 238.24 g/mol .

Data Tables

Table 1. Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Stability Highlights
This compound C₉H₈O₃ 164.16 5-Methylfuran Stable in food matrices
1-(3-Chlorophenyl)-1,2-propanedione C₉H₇ClO₂ 182.6 3-Chlorophenyl Hydrolyzes to m-chlorobenzoic acid
1-(2-Furanyl)-1,2-propanedione C₇H₆O₃ 138.12 Furan Higher reactivity in cyclization
1-(2-Thienyl)-1,2-propanedione C₇H₆O₂S 154.18 Thienyl Regioselective isomer formation
1-(2,4,5-Trimethoxyphenyl)-1,2-propanedione C₁₂H₁₄O₅ 238.24 2,4,5-Trimethoxyphenyl Enhanced polar solubility

Research Findings and Implications

  • Stability : The 5-methylfuran group in this compound confers stability in food systems, whereas chlorophenyl analogs degrade under hydrolytic conditions .
  • Electronic Effects : Electron-donating groups (e.g., methyl, methoxy) enhance thermal stability, while electron-withdrawing groups (e.g., chloro) increase susceptibility to hydrolysis .
  • Synthetic Utility : Thienyl and furanyl derivatives are valuable in regioselective heterocycle synthesis, with furans favoring oxazole formation and thiophenes enabling sulfur-rich architectures .

Q & A

Q. What are the recommended synthetic routes for 1-(5-methyl-2-furanyl)-1,2-propanedione, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : A common approach involves the condensation of substituted furan derivatives with diketones. For structurally analogous compounds like 1-aryl-1,2-propanediones, kinetic control via Friedel-Crafts acylation or oxidation of propargyl alcohols has been reported . Optimization may include adjusting solvent polarity (e.g., dichloromethane or THF), temperature (0–25°C), and catalysts (e.g., Lewis acids like AlCl₃). Reaction progress should be monitored via TLC or GC-MS to identify intermediates and minimize side products .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :
  • IR Spectroscopy : Identify carbonyl stretching vibrations (C=O) at ~1700–1750 cm⁻¹ and furan ring C-O-C bands near 1250 cm⁻¹ .
  • NMR : ¹H NMR should resolve the methyl group on the furan (δ ~2.3 ppm) and diketone protons (δ ~6.0–7.5 ppm for furyl protons). ¹³C NMR will show carbonyl carbons at ~190–210 ppm .
  • GC-MS : Use electron ionization (EI) to detect molecular ion peaks (expected m/z ~168 for C₈H₈O₃) and fragmentation patterns (e.g., loss of CO groups) .

Q. What are the key considerations for handling and storing this compound to prevent decomposition under laboratory conditions?

  • Methodological Answer : Store in airtight, light-resistant containers at –20°C to inhibit oxidation or moisture absorption. Use inert atmospheres (N₂/Ar) during synthesis. Avoid prolonged exposure to heat (>50°C) or acidic/basic conditions, which may hydrolyze the diketone or furan ring. Safety protocols include fume hood use, nitrile gloves, and eye protection, as recommended for similar diketones .

Advanced Research Questions

Q. How does the electron-donating methyl group on the furan ring influence the reactivity of this compound in cyclocondensation reactions compared to non-methylated analogs?

  • Methodological Answer : The 5-methyl group enhances electron density on the furan ring, increasing its nucleophilicity in reactions like Paal-Knorr pyrrole synthesis. This can shift regioselectivity in cyclocondensation reactions, favoring attack at the α-position of the diketone. Computational studies (DFT) comparing Fukui indices or electrostatic potential maps between methylated and non-methylated analogs are recommended to quantify electronic effects .

Q. What computational methods are suitable for predicting the collision cross-section and gas-phase behavior of this compound in mass spectrometry studies?

  • Methodological Answer : Use density functional theory (DFT) with B3LYP/6-311+G(d,p) to optimize geometry and calculate collision cross-sections. Compare results with ion mobility spectrometry (IMS) data. Software like MOBCAL or Collidoscope can model gas-phase ion mobility, accounting for the compound’s planar structure and dipole moment .

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound across different studies?

  • Methodological Answer :
  • Reproducibility Checks : Synthesize the compound using standardized protocols and compare melting points (DSC analysis) and spectral data with literature.
  • Impurity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect byproducts. For spectral discrepancies, validate NMR and MS conditions (e.g., solvent purity, shimming for NMR) .
  • Crystallography : If available, single-crystal X-ray diffraction can confirm molecular structure and intermolecular interactions affecting physical properties .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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